![molecular formula C13H11ClN2OS B2639231 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide CAS No. 868674-37-7](/img/structure/B2639231.png)
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzothiazole derivatives and has been studied for its unique properties and potential benefits. In
Scientific Research Applications
Synthesis and Antinociceptive Activity : A study conducted by Önkol et al. (2004) synthesized derivatives of (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide and tested them for antinociceptive activity. One specific derivative was found to be more active than others and the standards in all tests (Önkol, Yıldırım, Erol, Ito, & Şahin, 2004).
Cytotoxicity, Antimicrobial, Anti-inflammatory and Psychotropic Activity : Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and found them to have psychotropic, anti-inflammatory, and cytotoxic effects, with some demonstrating antimicrobial action (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).
Antimicrobial Activity : Evren, Yurttaş, and Yılmaz-Cankilic (2020) synthesized and studied N-(naphthalen-1-yl)propanamide derivatives, noting significant antimicrobial activities against various bacteria and fungi (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Inhibition of Matrix Metalloproteinases (MMPs) : Incerti et al. (2018) designed 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides to affect the inflammatory/oxidative process involving MMPs, highlighting their potential in wound healing (Incerti, Crascí, Vicini, Aki, Yalcin, Ertan-Bolelli, Cardile, Graziano, & Panico, 2018).
Antitumor Activity : A study by Sławiński and Brzozowski (2006) on 2-benzylthio-4-chlorobenzenesulfonamide derivatives, including N-(benzothiazol-2-yl) variants, revealed promising antitumor activities, particularly against lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-3-8-16-12-9(14)6-5-7-10(12)18-13(16)15-11(17)4-2/h1,5-7H,4,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTLAIUUBVJKAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=CC=C2Cl)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.